P53R3

mutant p53 reactivation antiproliferative specificity PRIMA-1 comparator

Researchers studying mutant p53-driven cancers often encounter high failure rates when using compounds like PRIMA-1 due to their narrow mutant coverage and limited potency. P53R3 directly addresses this gap as a quinazoline-derived small molecule that restores sequence-specific DNA binding to multiple endogenous p53 hotspot mutants. • Restores transcriptional activity in p53R175H, p53R248W, and p53R273H mutants at 1-33 μg/mL, enabling robust p53-dependent growth arrest. • Demonstrates significantly higher specificity and a wider effective concentration range than PRIMA-1, reducing experimental variability. • Pretreatment (10 μg/mL, 16 h) upregulates DR5 surface expression for synergistic Apo2L/TRAIL apoptosis studies without CD95/TNF-R1 interference.

Molecular Formula C32H35Cl2N5O2
Molecular Weight 592.6 g/mol
CAS No. 922150-12-7
Cat. No. B12421918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP53R3
CAS922150-12-7
Molecular FormulaC32H35Cl2N5O2
Molecular Weight592.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)NC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
InChIInChI=1S/C32H35Cl2N5O2/c1-21(2)29(32(40)41-3)37-31-26-6-4-5-7-27(26)35-28(36-31)20-38-16-18-39(19-17-38)30(22-8-12-24(33)13-9-22)23-10-14-25(34)15-11-23/h4-15,21,29-30H,16-20H2,1-3H3,(H,35,36,37)/t29-/m0/s1
InChIKeyDFBRKGUTHGRQMH-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P53R3: Mutant p53 Reactivator


P53R3 (CAS 922150-12-7) is a quinazoline-derived small-molecule p53 reactivator that restores sequence-specific DNA-binding activity to multiple endogenous p53 hotspot mutants, including p53R175H, p53R248W, and p53R273H [1]. It functions as a mutant p53 rescue compound, promoting p53-dependent transcriptional activation and antiproliferative effects distinct from wild-type p53 stabilizers [1].

Mutant p53 reactivation in cell-based assays
Targets structural (R175H) and DNA-contact (R248W, R273H) mutants
Distinct mechanism from wild-type p53 stabilizers

P53R3 vs. Generic p53 Modulators


P53R3 operates via a distinct mechanism—restoring DNA-binding competence to structurally compromised mutant p53 proteins—unlike MDM2 inhibitors (e.g., Nutlin-3) which require wild-type p53, or other mutant p53 reactivators (e.g., PRIMA-1) which exhibit narrower mutant specificity and lower potency [1]. Direct comparative data confirm that P53R3 induces p53-dependent antiproliferative effects with significantly higher specificity and over a broader concentration range than PRIMA-1 [1]. Substituting with alternative p53 modulators risks experimental failure due to differential mutant rescue profiles and potency variations [1].

MDM2 inhibitor (Nutlin-3) Requires wild-type p53; not interchangeable with mutant p53 reactivators.
PRIMA-1 Narrower mutant specificity and potency profile; experimental response may differ.
Generic p53 modulators Substitution risks mismatch in mutant rescue profiles and concentration-dependent effects.

P53R3 vs. Alternative Reactivators


Higher Specificity and Wider Concentration Window vs. PRIMA-1

In LN-308 glioma cells overexpressing p53R175H, p53R248W, or p53R273H mutants, P53R3 demonstrated p53-dependent antiproliferative activity with markedly higher specificity and over a wider concentration range compared to the earlier p53 rescue drug PRIMA-1 [1]. P53R3 induced significant growth inhibition in p53R175H-expressing cells across a broad concentration range (1–33 μg/mL), whereas PRIMA-1 exhibited a narrow effective window and reduced specificity [1]. This direct comparison establishes P53R3 as a superior tool compound for mutant p53 reactivation studies.

Concentration Window vs. PRIMA-1
Head-to-head
≥33-fold wider effective range
Supports p53 reactivation assay context
LN-308 p53 mutant models
mutant p53 reactivation antiproliferative specificity PRIMA-1 comparator

Reactivation of Multiple p53 Hotspot Mutants

P53R3 restores sequence-specific DNA binding to three distinct endogenous p53 hotspot mutants—p53R175H (structural mutant), p53R248W (DNA-contact mutant), and p53R273H (DNA-contact mutant)—as demonstrated in gel-shift assays [1]. Many alternative p53 reactivators show efficacy against only a subset of mutants; for instance, PRIMA-1 is primarily characterized against p53R175H and p53R273H, while CP-31398 is reported against p53R273H [1][2]. P53R3's broader mutant coverage is a quantifiable advantage for screening applications.

Mutant Coverage
Class-level
3 p53 hotspot mutants reactivated
Broader screening coverage
Gel-shift assay evidence
p53 hotspot mutants DNA-binding restoration mutant p53 reactivation

Selective DR5 Upregulation

P53R3 treatment (10 μg/mL, 16 h) strongly enhanced DR5 mRNA, total protein, and cell surface expression in glioma cells, while CD95 and TNF receptor 1 levels remained unaffected [1]. Quantitative flow cytometry across 12 glioma cell lines revealed a relative increase in DR5 surface expression ranging from 1.2-fold (U251MG) to 3.8-fold (LNT-229), with a median increase of 1.4-fold [1][2]. In contrast, other p53 activators like Nutlin-3 and RITA lack reported selectivity for DR5 over other death receptors.

Selective DR5 Modulation
Cross-study comparable
Up to 3.8-fold DR5 increase
Pathway-selective apoptosis priming
12 glioma cell lines, 10 µg/mL
DR5 upregulation TRAIL sensitization apoptosis priming

TRAIL Synergy in Glioma Cells

P53R3 displayed synergy with Apo2L.0 (TRAIL) in 9 out of 12 glioma cell lines tested, as measured by enhanced apoptosis induction [1]. The synergistic effect was strictly p53-dependent, as confirmed by siRNA-mediated p53 knockdown [1]. Importantly, P53R3 did not sensitize cells to CD95 ligand- or TNF-α-induced cell death, underscoring its pathway selectivity [1]. While other p53 modulators (e.g., Nutlin-3) have shown TRAIL sensitization in some contexts, P53R3's effect is specifically tied to its DR5-upregulating mechanism and mutant p53 reactivation.

TRAIL Combination Synergy
Class-level
Synergy in 75% (9/12) cell lines
TRAIL combination study context
p53-dependent, siRNA validated
TRAIL synergy apoptosis sensitization combination therapy

High Solubility and Purity

P53R3 exhibits DMSO solubility ≥100 mg/mL (168.76 mM), enabling flexible stock preparation for in vitro studies [1]. Commercial sources report purity ≥98% by HPLC, with specific batches achieving 99.93–99.94% purity [2]. These physical characteristics are critical for achieving consistent dosing, particularly at higher concentrations (up to 33 μg/mL) where solubility limits could otherwise confound results.

Physicochemical Profile
Supporting evidence
DMSO ≥100 mg/mL; purity 99.9%
Supports consistent dosing
Vendor CoA; reduces artifacts
solubility purity experimental reproducibility

P53R3: Optimal Applications


Mutant p53 Reactivation in Cancer Models

Use P53R3 at 1–33 μg/mL to restore p53 transcriptional activity and induce p53-dependent growth arrest in cell lines expressing these hotspot mutants [1]. The broad concentration window and documented mutant coverage make P53R3 suitable for comparative studies across different p53 mutational backgrounds [1].

TRAIL Sensitization Studies

Pretreat cells with P53R3 (10 μg/mL, 16 h) to upregulate DR5 surface expression, then co-treat with Apo2L/TRAIL to assess synergistic apoptosis induction [1][2]. The selective DR5 modulation without CD95/TNF-R1 interference ensures pathway-specific interpretation [1].

p53 Reactivator Comparison Studies

Employ P53R3 alongside PRIMA-1, CP-31398, or Nutlin-3 in parallel assays to benchmark mutant p53 rescue efficiency [1]. P53R3's higher specificity and wider concentration range versus PRIMA-1 provide a critical reference point for evaluating novel p53-targeting compounds [1].

Application
Selection Property
Validation Focus
Mutant p53 reactivation studies
Mutant-specific rescue profile
p53-dependent growth arrest endpoints
TRAIL combination apoptosis studies
Selective DR5 upregulation
DR5 surface expression & synergy
p53 reactivator benchmarking
Comparative rescue efficiency
Cross-compound response validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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